molecular formula C20H23NO2 B1614093 2,4-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898765-56-5

2,4-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No. B1614093
CAS RN: 898765-56-5
M. Wt: 309.4 g/mol
InChI Key: SCWJCLUVVUTRQC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898765-56-5 . It has a molecular weight of 309.41 and its IUPAC name is (2,4-dimethylphenyl) [3- (4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-3’-morpholinomethyl benzophenone is 1S/C20H23NO2/c1-15-6-7-19 (16 (2)12-15)20 (22)18-5-3-4-17 (13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.40200 and a density of 1.114g/cm3 . Its boiling point is 445.8ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Photochemical Applications

Benzophenone photophores, including derivatives like 2,4-Dimethyl-3'-morpholinomethyl benzophenone, have been extensively used due to their unique photochemical properties. Upon excitation, they can form a biradicaloid triplet state that enables hydrogen atom abstraction from C-H bonds. This ability is exploited in:

  • Binding/contact site mapping in ligand-protein interactions
  • Molecular target identification and interactome mappingA series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for antiproliferative activity against various neoplastic cells. The study found that specific substitutions on the benzophenone ring enhance anti-mitogenic activity, indicating potential applications in cancer therapy (Al‐Ghorbani et al., 2017).
  • Proteome profiling and bioconjugation
  • Site-directed modification of biopolymers and surface graftingThese applications benefit from benzophenone's low reactivity towards water, stability in ambient light, and convenient excitation, making it a valuable tool in biological chemistry and material science (Dormán et al., 2016).

Research has also been conducted on the environmental presence and potential health impacts of benzophenone derivatives, including studies on their endocrine-disrupting effects and interactions with the estrogen receptor. Such studies are crucial for understanding the environmental persistence and toxicity of these compounds, guiding the development of safer and more sustainable UV filters (Kunisue et al., 2012).

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWJCLUVVUTRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643087
Record name (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898765-56-5
Record name (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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